molecular formula C26H24N4O6 B11631817 Dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11631817
M. Wt: 488.5 g/mol
InChI Key: YXVLATGCUIPYTB-UHFFFAOYSA-N
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Description

“Dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate” is a chemical compound with the molecular formula C17H16N2O6. It is a derivative of the well-known hypertension drug nifedipine . The compound’s structure features a pyridine ring fused with a pyrazole ring, along with ester groups.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details on the exact synthetic route, it likely includes reactions such as esterification, cyclization, and nitration. Researchers typically use various reagents and conditions to achieve the desired product.

Industrial Production: For industrial production, manufacturers may employ large-scale processes to synthesize this compound efficiently. proprietary information related to industrial methods is often closely guarded.

Chemical Reactions Analysis

Reactivity: Dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of different oxidation states.

    Reduction: May be reduced to yield corresponding products.

    Substitution: Substituent groups can be replaced by other functional groups.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:

    Nitration: Nitric acid (HNO) and sulfuric acid (HSO) are commonly used for nitration.

    Esterification: In esterification reactions, carboxylic acids react with alcohols in the presence of acid catalysts.

Scientific Research Applications

This compound finds applications across various scientific domains:

    Chemistry: Researchers study its reactivity, stability, and potential as a building block for other molecules.

    Biology: Investigating its effects on biological systems, including cell viability and metabolism.

    Medicine: Understanding its pharmacological properties, potential therapeutic uses, and toxicity.

    Industry: Possible applications in materials science, drug development, or as a precursor for other compounds.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to other dihydropyridines. Its unique structural features may set it apart from related molecules.

Remember that further research and literature exploration are essential for a comprehensive understanding of this compound’s properties and applications

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H24N4O6/c1-15-21(25(31)35-3)23(22(16(2)27-15)26(32)36-4)20-14-29(18-10-6-5-7-11-18)28-24(20)17-9-8-12-19(13-17)30(33)34/h5-14,23,27H,1-4H3

InChI Key

YXVLATGCUIPYTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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